2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 73-6691 or Riociguat. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves the stimulation of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that activates protein kinases, leading to vasodilation and smooth muscle relaxation. Riociguat also inhibits the degradation of cGMP by phosphodiesterase (PDE) enzymes, leading to increased cGMP levels and prolonged vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate sGC and increase cGMP levels. This leads to vasodilation, improved blood flow, and reduced vascular resistance. Riociguat has also been shown to improve exercise capacity, reduce symptoms of PAH and CTEPH, and improve overall quality of life in patients with these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide in lab experiments include its potency and selectivity for sGC stimulation. Riociguat has also been shown to have a good safety profile and tolerability. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide. One potential area of research is the use of Riociguat in the treatment of other cardiovascular diseases, such as heart failure and coronary artery disease. Another direction is the development of new sGC stimulators with improved potency and selectivity. Additionally, the use of Riociguat in combination with other drugs for the treatment of PAH and CTEPH is an area of ongoing research. Finally, the potential use of this compound in other therapeutic areas, such as cancer and neurodegenerative diseases, is an area of potential future investigation.
Synthesemethoden
The synthesis of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves the reaction of 2-amino-5-chlorobenzamide with 2-oxo-2-(piperidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product as a white solid.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide has been extensively studied for its therapeutic potential in various diseases. It has been found to be a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of vascular tone and smooth muscle relaxation. Riociguat has been approved by the FDA for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-7-3-2-6-11(12)14(19)16-10-13(18)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDCDUFBCLKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.